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molecular formula C10H12O B2969581 3,3-Dimethyl-2,3-dihydrobenzofuran CAS No. 13524-78-2

3,3-Dimethyl-2,3-dihydrobenzofuran

Cat. No. B2969581
M. Wt: 148.205
InChI Key: BEIGEFOVGRASOO-UHFFFAOYSA-N
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Patent
US04263037

Procedure details

Phosphorus oxychloride (30.6 g, 0.2 mole) was added dropwise to a mixture of dimethyl formamide (14.6 g, 0.2 mole) and 2,3-dihydro-3,3-dimethyl benzofuran (14.8 g, 0.1 mole) over half an hour. The temperature rose to 55° C. during addition. The temperature was then raised to 100° C. and maintained for 1 hour prior to addition to a hot solution of sodium acetate (75 g) in water (75 ml). After cooling, the organic layer was separated, dried and distilled yielding 5.6 g unchanged starting material bp 35°-40° C. at 0.1 mm and 5.2 g aldehyde bp 85° C. at 0.1 mm. The product contained a little 2,2-dimethyl isomer from the previous stage.
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
[Compound]
Name
material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
5.2 g
Type
reactant
Reaction Step Four
[Compound]
Name
2,2-dimethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.CN(C)[CH:8]=[O:9].[CH3:11][C:12]1([CH3:21])[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[O:14][CH2:13]1.C([O-])(=O)C.[Na+]>O>[CH3:11][C:12]1([CH3:21])[C:16]2[CH:17]=[C:18]([CH:8]=[O:9])[CH:19]=[CH:20][C:15]=2[O:14][CH2:13]1 |f:3.4|

Inputs

Step One
Name
Quantity
30.6 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
14.6 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
14.8 g
Type
reactant
Smiles
CC1(COC2=C1C=CC=C2)C
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Three
Name
material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
aldehyde
Quantity
5.2 g
Type
reactant
Smiles
Step Five
Name
2,2-dimethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature rose to 55° C. during addition
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
yielding 5.6 g

Outcomes

Product
Name
Type
Smiles
CC1(COC2=C1C=C(C=C2)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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